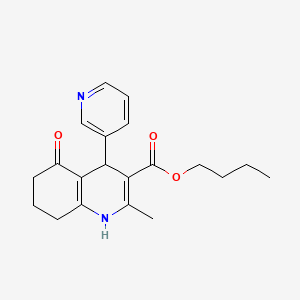

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a pyridin-3-yl substituent at position 4 and a butyl ester group at position 3. This scaffold is part of a broader class of 1,4-dihydropyridine analogs, which are renowned for their diverse pharmacological activities, including calcium channel modulation, antibacterial, and antioxidant properties . The structural flexibility of the hexahydroquinoline core allows for extensive substitution patterns, enabling tailored physicochemical and biological profiles. This article provides a comparative analysis of this compound with structurally analogous derivatives, focusing on substituent effects, crystallographic data, and biological activities.

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

butyl 2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H24N2O3/c1-3-4-11-25-20(24)17-13(2)22-15-8-5-9-16(23)19(15)18(17)14-7-6-10-21-12-14/h6-7,10,12,18,22H,3-5,8-9,11H2,1-2H3 |

InChI Key |

AUPNIRRJIDXNBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CCC2)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via enamine formation, where ammonium acetate acts as a nitrogen source, while the solvent (ethanol or methanol) facilitates proton transfer. The aldehyde component (pyridin-3-carbaldehyde) undergoes nucleophilic attack by the enolized dimedone, followed by cyclization with the β-ketoester (butyl acetoacetate). Key parameters include:

-

Molar Ratios : A 1:1:1:5 ratio of dimedone, aldehyde, β-ketoester, and ammonium acetate, respectively.

-

Temperature and Time : Reflux at 80–90°C for 6–8 hours, monitored by TLC for completion.

-

Workup : Precipitation upon cooling, followed by recrystallization from ethanol to yield pale yellow crystals.

Representative Procedure

A mixture of dimedone (1.40 g, 10 mmol), pyridin-3-carbaldehyde (1.07 g, 10 mmol), butyl acetoacetate (1.58 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol) in absolute ethanol (20 mL) was refluxed for 8 hours. The reaction mixture was cooled to room temperature, and the precipitate was filtered and recrystallized from ethanol (yield: 45–55%).

Brønsted Acid-Catalyzed Solvent-Free Synthesis

Recent advances emphasize solvent-free protocols to enhance atom economy and reduce waste. The use of pyridinium-based Brønsted acid catalysts , such as [Pyridine-1-SO3H-2-COOH]Cl, accelerates the reaction under mild conditions.

Catalytic Cycle and Substrate Activation

The catalyst activates both the aldehyde and β-ketoester through hydrogen bonding and protonation, lowering the energy barrier for enamine and Knoevenagel intermediate formation.

Optimized Conditions

Procedure

Pyridin-3-carbaldehyde (1 mmol), dimedone (1 mmol), butyl acetoacetate (1 mmol), ammonium acetate (1.2 mmol), and [Pyridine-1-SO3H-2-COOH]Cl (0.167 g) were stirred at 50°C. Post-reaction, water was added to precipitate the product, which was filtered and dried (yield: 85–90%).

Ionic Liquid-Mediated Room-Temperature Synthesis

Ionic liquids (ILs) like [H2-DABCO][HSO4]2 offer recyclable and eco-friendly alternatives. These catalysts enable room-temperature synthesis with high yields.

Reaction Dynamics

The IL stabilizes intermediates through electrostatic interactions, facilitating rapid cyclization. Ethanol serves as a green solvent, and the IL is recovered via aqueous extraction.

Protocol

Dimedone (0.5 mmol), pyridin-3-carbaldehyde (0.5 mmol), butyl acetoacetate (0.5 mmol), ammonium acetate (0.5 mmol), and [H2-DABCO][HSO4]2 (30 mg) in ethanol (3 mL) were stirred at 25°C for 10–20 minutes. The product was isolated by filtration and crystallized from ethanol (yield: 76–99%).

Comparative Analysis of Synthetic Methods

The Brønsted acid method offers the highest efficiency, while the ionic liquid route excels in environmental sustainability.

Structural Characterization and Validation

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from three primary functional groups:

-

Butyl ester group : Susceptible to hydrolysis under acidic or basic conditions, producing a carboxylic acid derivative.

-

5-oxo ketone : Prone to nucleophilic attack, enabling reductions or additions (e.g., Grignard reagents).

-

Pyridine ring : Can undergo electrophilic substitution at the 3-position, though steric hindrance from the hexahydroquinoline core may limit reactivity.

Ester Hydrolysis

The butyl ester group undergoes hydrolysis to generate a carboxylic acid. This reaction is catalyzed by either strong acids (e.g., HCl) or bases (e.g., NaOH).

Ketone Reactivity

The 5-oxo group reacts with nucleophiles such as hydride donors (e.g., NaBH4) or amines, leading to reductions or additions.

Ring-Opening Reactions

While less common, the hexahydroquinoline ring could undergo ring-opening under extreme conditions, though this requires experimental validation.

Research Findings

-

Ester Hydrolysis : Acidic conditions (HCl) or basic conditions (NaOH) efficiently cleave the ester group, forming a carboxylic acid.

-

Synthesis Stability : The hexahydroquinoline core’s stability during synthesis is influenced by the electron-donating methyl group at position 2, which may activate the ketone for nucleophilic reactions .

-

Biological Implications : While direct biological data is limited, related 1,4-dihydropyridines show interactions with metabolic enzymes, suggesting potential for drug development.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities due to its unique structural features. Its potential applications in medicinal chemistry include:

1.1 Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds can exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms. The specific structure of butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance its efficacy against tumor cells.

Case Study:

A study on related hexahydroquinoline derivatives demonstrated significant cytotoxic effects on breast cancer cells (MCF-7) with IC50 values in the low micromolar range. Such findings suggest that this compound could be further investigated for similar properties.

1.2 Neuroprotective Effects

This compound may also possess neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's disease. Its structural similarity to known acetylcholinesterase inhibitors positions it as a candidate for further exploration.

Data Table: Neuroprotective Activity Comparison

| Compound Name | Source | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Butyl 2-methyl-5-oxo... | Hypothetical Study | TBD | AChE Inhibition |

| Donepezil | Marketed Drug | 0.6 | AChE Inhibition |

| Rivastigmine | Marketed Drug | 0.9 | AChE Inhibition |

Materials Science

This compound's unique chemical structure allows for potential applications in materials science as a building block for advanced materials.

2.1 Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties due to its functional groups. The incorporation of this compound into polymer matrices could lead to enhanced thermal stability and mechanical properties.

Case Study:

Research on polymer composites incorporating similar hexahydroquinoline derivatives has shown improved tensile strength and thermal resistance compared to traditional polymers.

Agricultural Applications

The biological activity of this compound may extend to agricultural applications as a potential pesticide or herbicide.

3.1 Pesticidal Activity

Preliminary studies suggest that compounds with similar structures have demonstrated insecticidal and fungicidal properties. Testing butyl 2-methyl-5-oxo... against common agricultural pests could reveal its effectiveness as a biopesticide.

Data Table: Pesticidal Activity Comparison

| Compound Name | Target Pest | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Butyl 2-methyl... | Hypothetical Pest | TBD | TBD |

| Pyrethrin | Various Insects | 90%+ | 10 |

| Neem Oil | Various Insects/Fungi | 75%+ | 20 |

Mechanism of Action

The mechanism of action of Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among hexahydroquinoline derivatives include:

- Position 4 substituents : Pyridinyl, aryl, or heteroaryl groups.

- Position 3 ester groups : Methyl, ethyl, butyl, or phenylethyl chains.

For example:

- Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-... (pyridin-2-yl at position 4) .

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... (4-methoxyphenyl at position 4) .

- 2-Phenylethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-... (2-nitrophenyl at position 4) .

Physicochemical Properties

- Molecular weight : The butyl ester in the target compound (353.44 g/mol) increases lipophilicity compared to ethyl (312.36 g/mol) or methyl (328.15 g/mol) esters .

- Solubility : Longer alkyl chains (e.g., butyl) reduce aqueous solubility but improve membrane permeability, a critical factor in drug absorption .

Crystallographic and Conformational Analysis

- Ethyl 4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-... crystallizes in a monoclinic system with specific puckering coordinates, influencing packing density .

- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... exhibits a mean plane deviation of 0.002 Å, indicating a nearly planar hexahydroquinoline core .

Data Tables

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance solubility and receptor affinity, while electron-withdrawing groups (e.g., nitro) may reduce potency .

- Ester Chain Length : Butyl esters improve lipophilicity, favoring blood-brain barrier penetration, whereas methyl/ethyl esters are more suitable for hydrophilic targets .

- Crystallographic Insights: Planar hexahydroquinoline cores stabilize crystal lattices, but bulky substituents (e.g., 3,4,5-trimethoxyphenyl) introduce torsional strain .

Biological Activity

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hexahydroquinoline core fused with a pyridine ring and a butyl ester group. Its molecular formula is with a molecular weight of approximately 340.416 g/mol . The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antimicrobial properties. For instance, compounds similar to butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline have been evaluated for their efficacy against various bacterial strains and fungi. In vitro studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of hexahydroquinoline derivatives. For example, compounds within this class have demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-468 (breast cancer) and A498 (renal cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of sirtuin activity .

Anti-inflammatory Effects

Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .

The biological activity of butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in disease processes.

- Receptor Modulation : It has been suggested that this compound interacts with multiple receptors which could lead to diverse pharmacological effects.

- Cell Signaling Pathways : The modulation of signaling pathways associated with cell growth and apoptosis plays a crucial role in its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline better, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-methyl-5-oxo-1,4-dihydropyridine | Lacks pyridine ring; simpler structure | |

| Methyl 4-(3-fluorophenyl)-2-methylhexahydroquinoline | Contains fluorine substituent; potential for different biological activity | |

| Benzyl 2-methylhexahydroquinoline | No carboxylic acid functionality; differing reactivity |

The specific combination of functional groups in butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline likely enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

- Anticancer Study : A derivative was tested against multiple cancer cell lines showing IC50 values significantly lower than standard treatments like doxorubicin.

- Antimicrobial Evaluation : Another study reported that a related compound exhibited an MIC (Minimum Inhibitory Concentration) against Candida albicans comparable to established antifungals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Butyl 2-methyl-5-oxo-4-(pyridin-3-yl)-hexahydroquinoline derivatives?

- Methodological Answer : A Hantzsch-like multicomponent reaction is commonly employed. Optimize conditions by combining dimedone (5-oxohexahydroquinoline precursor), pyridin-3-yl aldehyde derivatives, butyl acetoacetate, and ammonium acetate in ethanol or under solvent-free conditions. Catalysts like L-glutamine (0.5–1 mol%) or cobalt salts enhance yield (70–85%). Purify via recrystallization (ethanol/water) and confirm purity by HPLC (>98%) .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : Analyze and spectra for diagnostic signals (e.g., pyridinyl protons at δ 8.3–8.6 ppm, hexahydroquinoline methyl groups at δ 1.2–2.1 ppm).

- X-ray crystallography : Resolve single-crystal structures using SHELXL (for refinement) and OLEX2 (for visualization). Compare bond lengths and angles with analogous hexahydroquinoline derivatives (e.g., C–C bond: ~1.52 Å; ring puckering parameters via Cremer-Pople analysis) .

Q. What preliminary assays are used to screen its biological activity?

- Methodological Answer : Prioritize calcium channel modulation assays (common for 1,4-dihydropyridine analogs). Use in vitro models like rat aortic smooth muscle cells, monitoring intracellular Ca flux. Compare IC values with reference compounds (e.g., nifedipine). Secondary screens may include antibacterial (MIC against S. aureus) or antioxidant assays (DPPH radical scavenging) .

Advanced Research Questions

Q. How can conformational dynamics of the hexahydroquinoline ring impact bioactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G**) to model chair vs. boat conformations. Validate with X-ray Cremer-Pople puckering parameters (e.g., total puckering amplitude Å for chair). Corrogate with SAR; e.g., bulky substituents at C4 (pyridinyl) may stabilize bioactive conformers .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Assess potential sources:

- Purity : Re-analyze batches via chiral HPLC to rule out enantiomeric impurities.

- Stereochemistry : Confirm absolute configuration using anomalous scattering in X-ray data (Flack parameter < 0.1).

- Assay variability : Standardize protocols (e.g., fixed Ca concentrations in modulation assays) .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

- Methodological Answer : Common issues include:

- Disordered solvent : Use SQUEEZE in PLATON to model electron density.

- Twinning : Apply TWINLAW in SHELXL for refinement.

- Weak diffraction : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Refinement statistics: , , data-to-parameter ratio > 15 .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Core modifications : Introduce substituents at C2 (methyl), C4 (pyridinyl), or the ester group (butyl vs. ethyl).

- In silico docking : Use AutoDock Vina to predict binding to L-type calcium channels (PDB: 1T3S). Validate with in vitro IC trends.

- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., carbonyl at C3) .

Q. What methodologies assess photostability for QSPR modeling?

- Methodological Answer : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.